molecular formula C13H24N2O3 B1322291 tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate CAS No. 197727-57-4

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate

Cat. No.: B1322291
CAS No.: 197727-57-4
M. Wt: 256.34 g/mol
InChI Key: OTJULCBBAJJDGR-UHFFFAOYSA-N
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Description

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.

    Methylation: The methyl group is introduced using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or amines derived from the acetyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological targets.

Medicine:

  • Investigated for its potential use in the development of new pharmaceuticals.
  • Used as a building block in the synthesis of drug candidates.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness: tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)14(5)11-6-8-15(9-7-11)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJULCBBAJJDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622154
Record name tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197727-57-4
Record name tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (616 mg, 2.9 mmol) in CH2 Cl2 (25 ml), was added acetyl chloride (215 μl, 3.02 mmol, 1.05 eq.) dropwise. The reaction mixture was stirred at RT for 16 hrs. The crude reaction mixture was extracted with CH2 Cl2 (2×50 ml) and washed with water (10 ml) and with brine (10 ml). The solvent was removed under reduced pressure to give the expected 4-(Acetyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (708 mg, 96% yield).
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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